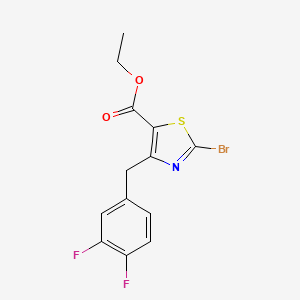
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of α-bromo ketones with thiourea under acidic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Difluorobenzyl Group: The difluorobenzyl group is added through a nucleophilic substitution reaction using 3,4-difluorobenzyl chloride.
Esterification: The final step involves esterification with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, thiazole carboxylates, and other functionalized derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to biological molecules. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromo-4-(3,4-difluorophenyl)thiazole-5-carboxylate
- Ethyl 2-chloro-4-(3,4-difluorobenzyl)thiazole-5-carboxylate
- Ethyl 2-bromo-4-(2,3-difluorobenzyl)thiazole-5-carboxylate
Uniqueness
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical properties and reactivity. The presence of the 3,4-difluorobenzyl group enhances its potential biological activity and makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H10BrF2NO2S |
|---|---|
Peso molecular |
362.19 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4-[(3,4-difluorophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10BrF2NO2S/c1-2-19-12(18)11-10(17-13(14)20-11)6-7-3-4-8(15)9(16)5-7/h3-5H,2,6H2,1H3 |
Clave InChI |
JHMITUBTCRFWRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
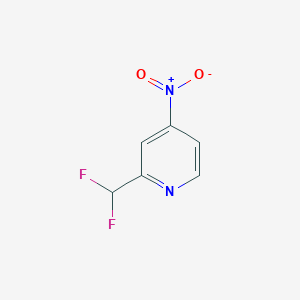
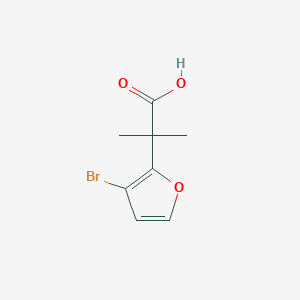
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)
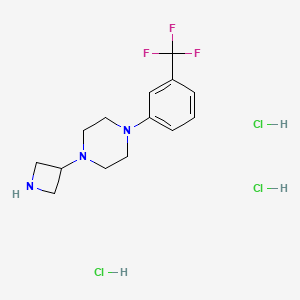

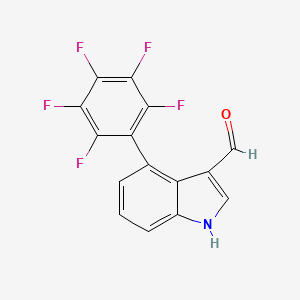

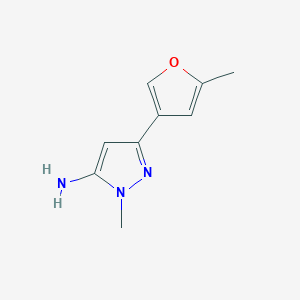
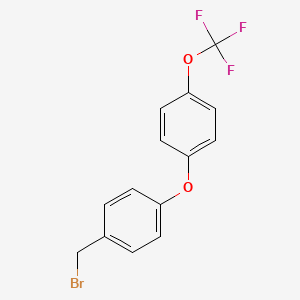
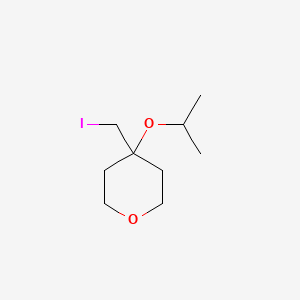
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)
![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)

